![molecular formula C9H7ClO B040045 3-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one CAS No. 112518-94-2](/img/structure/B40045.png)
3-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one, also known as Tropolone, is a bicyclic organic compound that has been widely studied for its unique chemical and biological properties. This molecule has a broad range of applications in scientific research, including as a building block for the synthesis of more complex organic compounds, as well as a potential therapeutic agent for a variety of diseases.
Mechanism of Action
The mechanism of action of 3-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. For example, studies have shown that this molecule can inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 3-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one has a variety of biochemical and physiological effects. For example, it has been shown to possess antimicrobial activity against a wide range of bacterial and fungal pathogens. Additionally, this molecule has been shown to possess anti-inflammatory activity, which may make it a potential therapeutic agent for a variety of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 3-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one in lab experiments is its relatively simple synthesis method, which makes it easy to obtain in large quantities. Additionally, this molecule has a broad range of potential applications, which makes it a versatile tool for scientific research. However, one limitation of using this molecule in lab experiments is its potential toxicity, which may require special handling and safety precautions.
Future Directions
There are many potential future directions for research involving 3-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one. One area of research could focus on the development of new synthetic methods for this molecule, which could lead to the production of more complex organic compounds. Additionally, further research could be conducted to explore the potential therapeutic applications of this molecule, particularly in the areas of inflammation and cancer. Finally, studies could be conducted to better understand the mechanism of action of this molecule, which could lead to the development of more effective therapeutic agents.
Synthesis Methods
The synthesis of 3-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one can be achieved through a variety of methods, including the reaction of tropolone with chloroacetyl chloride in the presence of a Lewis acid catalyst. Other methods involve the use of palladium-catalyzed cross-coupling reactions or the use of Grignard reagents.
Scientific Research Applications
3-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one has been extensively studied for its potential use in a wide range of scientific applications. One area of research has focused on its use as a building block for the synthesis of more complex organic compounds, such as natural products and pharmaceuticals. Additionally, this molecule has been studied for its potential therapeutic applications, including as an anti-inflammatory, antimicrobial, and antitumor agent.
properties
CAS RN |
112518-94-2 |
|---|---|
Product Name |
3-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one |
Molecular Formula |
C9H7ClO |
Molecular Weight |
166.6 g/mol |
IUPAC Name |
3-chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one |
InChI |
InChI=1S/C9H7ClO/c10-8-5-6-1-3-7(4-2-6)9(8)11/h1-7H |
InChI Key |
WIOTWVWWZPRREB-UHFFFAOYSA-N |
SMILES |
C1=CC2C=CC1C=C(C2=O)Cl |
Canonical SMILES |
C1=CC2C=CC1C=C(C2=O)Cl |
synonyms |
Bicyclo[3.2.2]nona-3,6,8-trien-2-one, 3-chloro- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-A]pyrazine](/img/structure/B39965.png)

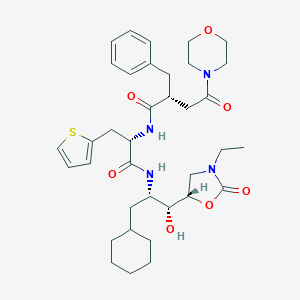
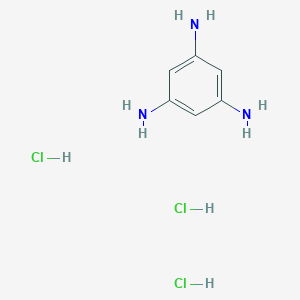
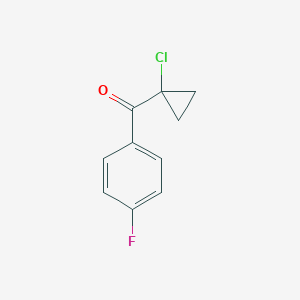


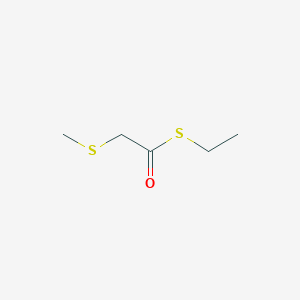

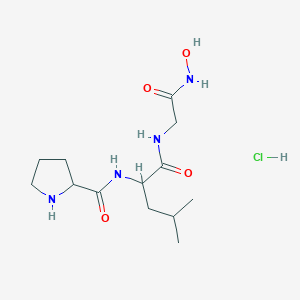


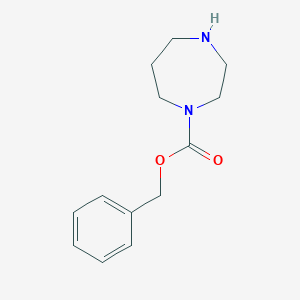
![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B39995.png)